5-Fluoro-2-methylisonicotinonitrile
Description
5-Fluoro-2-methylisonicotinonitrile is a fluorinated pyridine derivative with a methyl group at position 2, a fluorine atom at position 5, and a nitrile group at position 4 (Figure 1). This substitution pattern imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3 |
InChI Key |
IEGGSIYHDWJFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylisonicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-methylisonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of 5-Fluoro-2-methylisonicotinonitrile may involve continuous-flow processes to ensure safety and efficiency. For example, the nitration of fluorinated benzotrifluoride derivatives in a continuous-flow millireactor system has been reported to achieve high yields and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Fluoro-2-methylisonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituent positions and functional groups critically influence the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing Effects: The nitrile group (-CN) in 5-fluoro-2-methylisonicotinonitrile and 5-bromo-2-fluoronicotinonitrile increases electrophilicity, facilitating nucleophilic substitution reactions. Bromine in the latter compound further enhances reactivity in cross-coupling reactions . In contrast, the methoxy group (-OCH₃) in methyl 5-fluoro-2-methoxyisonicotinate donates electrons, reducing electrophilicity but improving solubility in polar solvents .
This aligns with findings for fluorinated pyrimidines, where lipophilicity correlates with tumor retention (e.g., 5-fluorouracil in RNA incorporation ).
Halogen vs. Methyl Substitution: Bromine in 5-bromo-2-fluoronicotinonitrile increases molecular weight and introduces a heavy atom, which may affect crystallinity and metabolic stability compared to the lighter methyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
